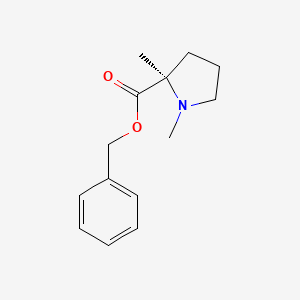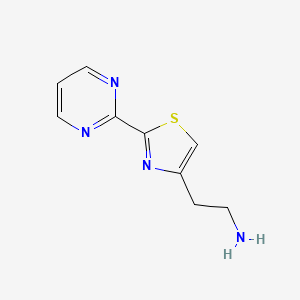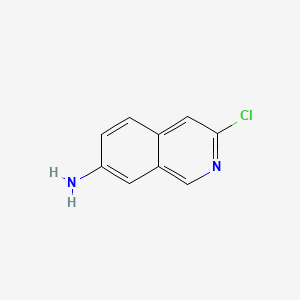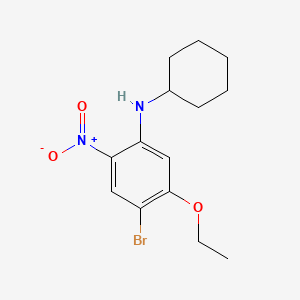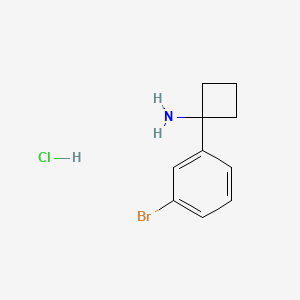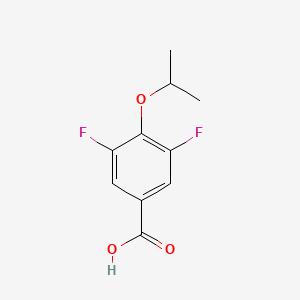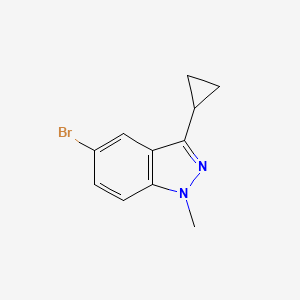
4-(Benzyloxy)-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1H-indole-7-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the indole family and is used for various purposes, including drug discovery, medicinal chemistry, and chemical biology.
Applications De Recherche Scientifique
4-(Benzyloxy)-1H-indole-7-carboxamide has been extensively used in scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1H-indole-7-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinase C and histone deacetylase, which are involved in various cellular processes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been found to modulate the expression of certain genes, which can affect various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Benzyloxy)-1H-indole-7-carboxamide in lab experiments is its ease of synthesis. Additionally, it has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the study of 4-(Benzyloxy)-1H-indole-7-carboxamide. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential use in treating neurodegenerative diseases and to investigate its effects on the central nervous system. Additionally, further studies could be conducted to explore its antibacterial and antifungal properties and to investigate its potential use as an antibiotic or antifungal agent.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)-1H-indole-7-carboxamide involves the reaction of 4-hydroxyindole with benzyl chloroformate, followed by the addition of ammonia. This method is simple and efficient and has been used in various studies.
Propriétés
IUPAC Name |
4-phenylmethoxy-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZZIKQNOLBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
